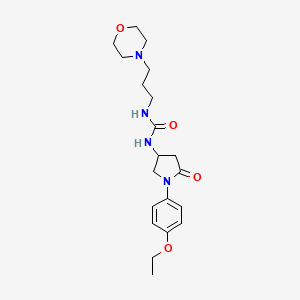![molecular formula C20H17Cl2N3OS B2889871 2,4-dichloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396721-28-1](/img/structure/B2889871.png)
2,4-dichloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,4-dichloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The molecule also contains a thieno[3,4-c]pyrazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are often found in pharmaceutical drugs and have a wide range of biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present in the molecule. For example, benzamides are typically solid at room temperature and are soluble in common organic solvents .科学的研究の応用
Molecular Interactions and Structural Analysis
Studies on compounds structurally related to 2,4-dichloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide highlight their potential in scientific research, particularly in understanding molecular interactions and structural analysis. For example, Saeed et al. (2020) focused on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of two new antipyrine derivatives, emphasizing their solid-state structures and intermolecular interactions stabilized by a combination of hydrogen bonds and π-interactions (Saeed et al., 2020).
Synthetic and Structural Methodologies
The synthesis and characterization of novel compounds, including those with benzamide moieties, shed light on advanced synthetic and structural methodologies. Studies such as the one by Quiroga et al. (1999) on 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, offer insights into the structural features and potential applications of these compounds in various scientific fields, including materials science and pharmacology (Quiroga et al., 1999).
Antimicrobial and Antitumor Applications
Research into the antimicrobial and antitumor applications of compounds related to 2,4-dichloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide has yielded promising results. For instance, Palkar et al. (2017) discussed the synthesis, spectral studies, and antimicrobial evaluation of novel Schiff bases derived from 2-aminobenzothiazole nucleus, highlighting their potential as promising antibacterial agents (Palkar et al., 2017).
Molecular Docking and DFT Calculations
The use of molecular docking and DFT calculations in the study of these compounds, as demonstrated by Fahim and Shalaby (2019), provides valuable insights into their interaction mechanisms and potential therapeutic applications. Such studies contribute to the understanding of the molecular basis of drug action and the design of new therapeutic agents (Fahim & Shalaby, 2019).
Chemical Reactivity and Potential Applications
The chemical reactivity and potential applications of these compounds in various domains, including medicinal chemistry, have been explored through studies on their synthesis and biological evaluation. For example, research on the synthesis and in-vitro anticancer activity of certain derivatives points towards their applicability in developing new cancer therapies (Waghmare et al., 2013).
将来の方向性
The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied in more detail. Additionally, the synthesis of the compound could be optimized to improve yields and reduce costs .
特性
IUPAC Name |
2,4-dichloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3OS/c1-11-5-12(2)7-14(6-11)25-19(16-9-27-10-18(16)24-25)23-20(26)15-4-3-13(21)8-17(15)22/h3-8H,9-10H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJONYJJTALKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=C(C=C4)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2889790.png)

![2-bromo-6-methyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide](/img/structure/B2889793.png)

![3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione](/img/structure/B2889797.png)


![3-benzyl-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889802.png)
![N-(3-chloro-4-methylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2889804.png)



![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfinyl}-N,N-diethylacetamide](/img/structure/B2889811.png)